1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-23-7-6-11-8-12(2-5-16(11)23)17(24)10-21-18(25)22-13-3-4-14(19)15(20)9-13/h2-9,17,24H,10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHFRRAKHMPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea exhibits significant anticancer effects.
Inhibition of Tumor Growth
The compound has shown promising results in inhibiting tumor growth across various cancer cell lines. For instance:
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
In vitro studies reveal that the compound can induce apoptosis and inhibit cell proliferation through various mechanisms, including receptor binding and enzyme inhibition.
Study 1: Anticancer Efficacy
In a study conducted by Gamal El-Din et al., the efficacy of various urea derivatives was evaluated against a panel of cancer cell lines. The study demonstrated that 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea exhibited significant antiproliferative activity, with IC₅₀ values indicating strong potential against prostate and colon cancer cell lines .
Study 2: Mechanism-Based Approaches
Another research article highlighted the mechanism-based approaches for synthesizing and evaluating compounds similar to 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea. The findings suggested that compounds with similar structures could effectively target specific cancer pathways, leading to enhanced therapeutic outcomes .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis of key urea derivatives with 3,4-dichlorophenyl substituents is provided below:
Functional Group Impact on Activity
- Hydroxyl Group (Target Compound): The hydroxyl group likely enhances aqueous solubility and metabolic turnover compared to methyl-substituted analogs (e.g., ’s compound). This could reduce environmental persistence relative to diuron, which is resistant to degradation due to its dimethyl groups .
- Indole Moiety (Target Compound): The 1-methylindol-5-yl group may confer affinity for serotonin or kinase receptors, a feature absent in simpler urea derivatives like diuron or 6g .
- Chlorination Pattern: All compounds share the 3,4-dichlorophenyl group, which is critical for herbicidal activity by disrupting photosynthesis in plants .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure combines a dichlorophenyl group with a hydroxyethyl moiety and an indole structure, suggesting potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₈H₁₇Cl₂N₃O₂
- Molecular Weight : Approximately 348.2 g/mol
- IUPAC Name : 1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways, particularly those related to cancer growth.
- DNA Interaction : There is potential for interaction with DNA, influencing gene expression and cellular processes.
Anticancer Properties
Research indicates that 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea exhibits significant anticancer effects:
- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. For example, it demonstrated IC₅₀ values ranging from 7 to 20 µM against different cancer types .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is a critical mechanism for controlling tumor progression.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. For instance, it has shown activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is still emerging .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Synthesis Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves multi-step organic reactions:
- Starting Materials : The reaction begins with 3,4-dichloroaniline and an appropriate isocyanate derivative.
- Reaction Conditions :
- Solvents : Commonly used solvents include dichloromethane or ethanol.
- Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures.
- Catalysts : Catalysts like triethylamine may be employed to facilitate the reaction.
Q & A
Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, and how are reaction conditions optimized?
The compound is synthesized via a urea-forming reaction between an isocyanate and an amine. For example, 3,4-dichlorophenyl isocyanate can react with 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is often added to neutralize HCl byproducts . Optimization includes solvent polarity adjustments, temperature control (60–80°C), and stoichiometric balancing (1:1.2 molar ratio of isocyanate to amine) to achieve >75% yield. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., indole C-H protons at δ 7.2–7.8 ppm; urea NH signals at δ 5.5–6.0 ppm) .
- X-ray Crystallography : Resolves steric effects of dichlorophenyl and indole groups, revealing dihedral angles (e.g., 45–60° between aromatic rings) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted isocyanates) using electrospray ionization (ESI+) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and binding affinity of this compound?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with target proteins (e.g., kinases or GPCRs). Key steps:
- Ligand Preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G* basis set).
- Receptor Selection : Use PDB structures (e.g., 5L6H for indole-binding domains).
- Binding Energy Analysis : Predict ΔG values (< -8 kcal/mol suggests strong binding). Validation via in vitro assays (e.g., IC50 < 10 µM in enzyme inhibition) .
Q. What experimental designs are recommended to assess environmental stability and ecotoxicological impacts?
Follow the INCHEMBIOL framework :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) for 28 days; monitor via LC-MS for half-life determination.
- Biotic Transformation : Use OECD 301F (ready biodegradability test) with activated sludge; measure BOD/COD ratios.
- Ecotoxicology : Conduct Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., cell-free vs. cell-based) or compound purity.
- Orthogonal Assays : Validate kinase inhibition claims with both fluorescence polarization (FP) and radiometric assays.
- Purity Verification : Reanalyze disputed samples via HRMS to rule out degradation products (e.g., dechlorinated byproducts) .
Q. What strategies improve regioselectivity during functionalization of the indole moiety?
- Directing Groups : Introduce a sulfonyl group at the indole N-position to steer electrophilic substitution to C3.
- Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for cross-coupling at C5; monitor regioselectivity via NOESY NMR.
- Steric Control : Bulky substituents (e.g., tert-butyl at C2) block undesired reaction sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
